molecular formula C18H14ClFN2O2 B4518827 2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4518827
M. Wt: 344.8 g/mol
InChI Key: VFXBUUXFXNVTGM-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a pyridazinone core substituted with a chlorofluorobenzyl group and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-chloro-4-fluorobenzyl group and the 3-methoxyphenyl group can be carried out through nucleophilic substitution reactions using suitable benzyl halides and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The chlorofluorobenzyl group can participate in further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce dihydropyridazinone compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The chlorofluorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
  • 2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(2-chloro-4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Uniqueness

2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorofluorobenzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-24-15-4-2-3-12(9-15)17-7-8-18(23)22(21-17)11-13-5-6-14(20)10-16(13)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXBUUXFXNVTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
2-(2-chloro-4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

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